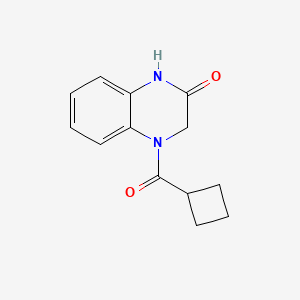![molecular formula C15H12BrF2NO4S B7477868 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BDF-8634 and belongs to the class of benzamide derivatives.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide involves the inhibition of COX-2 enzyme activity. This inhibition leads to a reduction in the production of prostaglandins, which are responsible for inflammation and pain. In addition, this compound has been shown to have an inhibitory effect on the production of nitric oxide, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of prostaglandins and nitric oxide, which are involved in the inflammatory response. In addition, this compound has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide in lab experiments include its anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have a protective effect on the liver and kidneys. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide. These include:
1. Studies to determine the safety and efficacy of this compound in animal models and humans.
2. Studies to determine the optimal dosage and administration route of this compound.
3. Studies to investigate the potential use of this compound in the treatment of inflammatory diseases such as arthritis.
4. Studies to investigate the potential use of this compound in the treatment of cancer.
5. Studies to investigate the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been found to inhibit the activity of COX-2 enzyme. However, further studies are needed to determine its safety and efficacy, and to investigate its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with N-(4-(difluoromethylsulfonyl)phenyl)acetamide in the presence of a coupling reagent. The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide. The product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide has been studied for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation and pain.
properties
IUPAC Name |
2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO4S/c1-23-10-4-7-13(16)12(8-10)14(20)19-9-2-5-11(6-3-9)24(21,22)15(17)18/h2-8,15H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQRNEUAWPIMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)





![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)


![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)